molecular formula C19H23NO2 B291362 N-(4-butylphenyl)-2-phenoxypropanamide

N-(4-butylphenyl)-2-phenoxypropanamide

Cat. No. B291362
M. Wt: 297.4 g/mol
InChI Key: RBYALUYNGFMQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-phenoxypropanamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological functions. The inhibition of FAAH by A-836,339 leads to increased levels of endocannabinoids, which have been associated with various therapeutic effects.

Mechanism of Action

N-(4-butylphenyl)-2-phenoxypropanamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids bind to cannabinoid receptors in the body, which are involved in various physiological functions such as pain sensation, inflammation, and mood regulation. By inhibiting FAAH, N-(4-butylphenyl)-2-phenoxypropanamide increases the levels of endocannabinoids, leading to enhanced activation of cannabinoid receptors and the associated therapeutic effects.
Biochemical and Physiological Effects
N-(4-butylphenyl)-2-phenoxypropanamide has been shown to have various biochemical and physiological effects in animal studies. It increases the levels of endocannabinoids such as anandamide and 2-AG in the brain and peripheral tissues, leading to enhanced activation of cannabinoid receptors. This, in turn, leads to reduced pain and inflammation, improved mood, and reduced drug-seeking behavior. N-(4-butylphenyl)-2-phenoxypropanamide has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-2-phenoxypropanamide has several advantages for lab experiments. It is a selective and potent inhibitor of FAAH, with a high affinity for the enzyme. It has been extensively studied in animal models, and its effects have been well-characterized. However, there are also some limitations to its use. N-(4-butylphenyl)-2-phenoxypropanamide has poor solubility in water, which can make it difficult to administer in some experimental settings. In addition, its effects may be influenced by factors such as age, sex, and genetic background, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(4-butylphenyl)-2-phenoxypropanamide. One area of interest is the development of more soluble and bioavailable analogs of N-(4-butylphenyl)-2-phenoxypropanamide, which may improve its therapeutic potential. Another area of interest is the investigation of its effects in human subjects, as most of the studies to date have been conducted in animal models. Additionally, further research is needed to elucidate the mechanisms underlying its therapeutic effects and to identify potential side effects or safety concerns.

Synthesis Methods

N-(4-butylphenyl)-2-phenoxypropanamide can be synthesized using a multistep process, starting from 4-butylaniline and phenoxyacetic acid. The first step involves the reaction of 4-butylaniline with ethyl chloroformate to form N-(4-butylphenyl)formamide. This intermediate is then reacted with phenoxyacetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form N-(4-butylphenyl)-2-phenoxypropanamide. The final product can be purified by recrystallization or chromatography.

Scientific Research Applications

N-(4-butylphenyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic effects in various diseases, including pain, inflammation, anxiety, and addiction. Preclinical studies have shown that N-(4-butylphenyl)-2-phenoxypropanamide can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, N-(4-butylphenyl)-2-phenoxypropanamide has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders.

properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2-phenoxypropanamide

InChI

InChI=1S/C19H23NO2/c1-3-4-8-16-11-13-17(14-12-16)20-19(21)15(2)22-18-9-6-5-7-10-18/h5-7,9-15H,3-4,8H2,1-2H3,(H,20,21)

InChI Key

RBYALUYNGFMQPU-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

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